An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-piperidinobenzenecarboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-piperidinobenzenecarboxylic Acid
Introduction: Bridging Structure and Function in Drug Development
In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock of this evaluation, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4][5] This guide provides an in-depth analysis of the key physicochemical characteristics of 2-Chloro-4-piperidinobenzenecarboxylic acid, a molecule of interest for researchers in medicinal chemistry and pharmacology.
While specific experimental data for this exact molecule is not extensively documented in public literature, this guide will synthesize predictive insights based on its constituent chemical moieties: a 2-chlorobenzoic acid core and a 4-piperidine substituent. We will not only present the predicted properties but also, critically, detail the robust experimental methodologies required to validate these characteristics. This approach ensures that the guide serves as both a predictive primer and a practical handbook for laboratory investigation.
The structure of 2-Chloro-4-piperidinobenzenecarboxylic acid presents a compelling case study. It is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a basic piperidine nitrogen. This duality is central to its behavior in biological systems. The chloro-substituent and the overall architecture further modulate its properties, creating a unique profile that warrants detailed exploration.
Molecular Structure and Core Attributes
A thorough understanding of the molecule's fundamental attributes is the logical starting point for any physicochemical assessment.
Chemical Structure:
Caption: 2D Structure of 2-Chloro-4-piperidinobenzenecarboxylic acid.
Table 1: Fundamental Molecular Properties
| Property | Predicted/Calculated Value | Rationale & Significance |
| Molecular Formula | C₁₂H₁₄ClNO₂ | Derived from the chemical structure. Essential for calculating molecular weight and for elemental analysis. |
| Molecular Weight | 240.70 g/mol | Sum of atomic weights. Critical for all solution-based experiments and for converting between mass and molar units. |
| Appearance | Likely a white to off-white crystalline solid.[6][7] | Based on similar aromatic carboxylic acids. Physical appearance is the first-pass quality control check. |
| Melting Point | Expected to be relatively high, likely >200°C. | The presence of both a carboxylic acid and a secondary amine allows for strong intermolecular hydrogen bonding and potential zwitterion formation, leading to a stable crystal lattice. A sharp melting point is an indicator of purity. |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn governs solubility, permeability, and receptor binding. As an amphoteric compound, 2-Chloro-4-piperidinobenzenecarboxylic acid will have at least two pKa values: an acidic pKa (pKa₁) for the carboxylic acid and a basic pKa (pKa₂) for the piperidine nitrogen.
Predicted pKa Values:
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Acidic pKa (pKa₁): Expected to be in the range of 3.0 - 4.0 . The pKa of benzoic acid is ~4.2. The electron-withdrawing effect of the ortho-chloro substituent will increase the acidity (lower the pKa) of the carboxylic acid.[8]
-
Basic pKa (pKa₂): Expected to be in the range of 9.0 - 10.0 . The pKa of piperidine is ~11.2. The connection to the electron-withdrawing phenyl ring will slightly decrease the basicity of the piperidine nitrogen.
Field Insight: The interplay between these two pKa values means the molecule will exist in different ionic states across the physiological pH range. It will be predominantly zwitterionic (COO⁻ and NH₂⁺) between pH ~4 and ~9, cationic at low pH (<3), and anionic at high pH (>10). This zwitterionic nature can significantly impact its physical properties, often leading to high crystallinity and potentially low solubility around its isoelectric point.
Experimental Protocol: Potentiometric pKa Determination
This method relies on titrating a solution of the compound with a strong acid and base and monitoring the pH.
Methodology:
-
Preparation: Accurately prepare a ~1 mM solution of the compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Instrumentation: Use a calibrated pH meter with an electrode suitable for aqueous-organic mixtures. Employ an automated titrator for precise addition of titrants.
-
Titration:
-
Titrate the solution with standardized 0.1 M HCl to protonate all species fully.
-
Titrate the resulting solution with standardized 0.1 M NaOH past the final endpoint.
-
-
Data Analysis: Plot pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points on the titration curve. Sophisticated software can refine these values by fitting the data to the Henderson-Hasselbalch equation.
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP and LogD): Gauging Membrane Permeability
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of membrane permeability and, consequently, drug absorption.[9]
-
LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.
-
LogD (Distribution Coefficient): Describes the lipophilicity at a specific pH, accounting for all ionic species. For an ionizable compound like this, LogD is the more physiologically relevant parameter.
Predicted Values:
-
Calculated LogP (cLogP): A cLogP value is predicted to be in the range of 2.5 - 3.5 . The piperidine ring and chlorophenyl group contribute significantly to lipophilicity, while the carboxylic acid reduces it.
-
LogD at pH 7.4: Given the predicted pKa values, the molecule will be primarily zwitterionic at pH 7.4. Ionization dramatically increases aqueous affinity. Therefore, the LogD₇.₄ will be significantly lower than the LogP , likely in the range of 0.5 - 1.5 .
Field Insight: A LogD₇.₄ in the 1-3 range is often considered optimal for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility. The predicted value suggests this compound has a reasonable profile for further investigation.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
Methodology:
-
System Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by mixing and allowing the phases to separate.
-
Partitioning:
-
Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer.
-
Agitate the mixture vigorously (e.g., on a shaker for 1-2 hours) to allow equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation:
-
LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Aqueous Solubility: The Prerequisite for Absorption
For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. Poor aqueous solubility is a major hurdle in drug development. The solubility of 2-Chloro-4-piperidinobenzenecarboxylic acid will be highly pH-dependent due to its ionizable groups.
Predicted Solubility Profile:
-
Intrinsic Solubility (S₀): This is the solubility of the neutral form. Given the predicted zwitterionic nature, the true neutral form may not exist in significant concentrations. The lowest solubility is expected at the isoelectric point (pI), which can be estimated as (pKa₁ + pKa₂)/2.
-
pH-Dependent Solubility: Solubility will increase significantly at pH values below pKa₁ (forming the more soluble cationic salt) and above pKa₂ (forming the more soluble anionic salt).
Field Insight: For oral administration, solubility in the acidic environment of the stomach (pH 1-3) and the near-neutral environment of the small intestine (pH 6-7.5) is critical. The cationic nature at low pH suggests potentially good solubility in the stomach, which is advantageous.
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
This high-throughput method assesses the solubility by measuring the turbidity that results from precipitation as the compound is added from a DMSO stock solution into an aqueous buffer.
Caption: High-Throughput Kinetic Solubility Workflow.
Methodology:
-
Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate: Fill a 96-well microplate with a series of aqueous buffers covering a range of pH values.
-
Addition: Use a liquid handler to perform serial dilutions of the DMSO stock directly into the buffer-filled wells.
-
Measurement: After a short incubation period, read the plate on a nephelometer to detect light scattering caused by any precipitate formed.
-
Analysis: The solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to controls.
Summary and Forward Look
This guide has outlined the core physicochemical properties of 2-Chloro-4-piperidinobenzenecarboxylic acid based on a synthesis of data from its constituent fragments. The molecule's amphoteric and zwitterionic character are central to its predicted behavior.
Table 2: Summary of Predicted Physicochemical Properties
| Parameter | Predicted Value/Range | Implication for Drug Development |
| Acidic pKa (pKa₁) | 3.0 - 4.0 | Influences solubility in the intestine and potential for salt formation. |
| Basic pKa (pKa₂) | 9.0 - 10.0 | Governs solubility in the stomach and interactions with acidic excipients. |
| cLogP | 2.5 - 3.5 | Indicates the intrinsic lipophilicity of the neutral molecule. |
| LogD at pH 7.4 | 0.5 - 1.5 | Suggests a favorable balance of solubility and permeability for oral absorption. |
| Aqueous Solubility | Lowest at pI, higher at acidic/basic pH | pH-dependent solubility must be carefully considered in formulation development. |
The true value of this guide lies not in the specific predicted numbers, but in the robust, logical framework it provides for characterization. The experimental protocols described are industry-standard methods that will yield the reliable, high-quality data necessary to make informed decisions in a drug development pipeline. The next steps for any research program involving this molecule would be to execute these experiments to validate the predictions and build a comprehensive, data-driven profile of this promising compound.
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